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Core Science & Biosynthesis

Foundational

Biological Activity of Chlorinated Isocoumarin Derivatives: A Technical Guide

Executive Summary Chlorinated isocoumarin derivatives represent a specialized niche of bioactive polyketides and synthetic scaffolds characterized by an inverted lactone core (1H-2-benzopyran-1-one) substituted with chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated isocoumarin derivatives represent a specialized niche of bioactive polyketides and synthetic scaffolds characterized by an inverted lactone core (1H-2-benzopyran-1-one) substituted with chlorine atoms. Unlike their non-halogenated counterparts, the incorporation of chlorine—typically at the C3, C4, or C5 positions—dramatically alters the physicochemical profile, enhancing lipophilicity, metabolic stability, and electrophilicity.

This guide analyzes the dual nature of these compounds: as potent mechanism-based enzyme inhibitors (e.g., 3,4-dichloroisocoumarin) and as toxicological hazards (e.g., Ochratoxin A). It serves as a blueprint for medicinal chemists to harness the reactivity of the isocoumarin warhead while mitigating off-target toxicity.

Structural Classes and Chemical Diversity[1][2]

The biological efficacy of chlorinated isocoumarins is dictated by the specific location of the halogen atom.

Synthetic Suicide Inhibitors

The most pharmacologically significant synthetic derivative is 3,4-Dichloroisocoumarin (DCI) . It acts as a general serine protease inhibitor.[1] The chlorine atoms at C3 and C4 function as electron-withdrawing groups, activating the lactone carbonyl for nucleophilic attack by the enzyme's active site serine.

Natural Bioactive Metabolites

Nature incorporates chlorine into isocoumarins via halogenase enzymes during polyketide biosynthesis.

  • Ochratoxin A (OTA): A mycotoxin produced by Aspergillus and Penicillium.[2][3][4][5] It features a 5-chloro-dihydroisocoumarin moiety linked to L-phenylalanine. The chlorine atom is critical for its high affinity to serum albumin and its nephrotoxicity.

  • Gymnopalynes A & B: Recently isolated from Gymnopus sp., these possess chlorine substitution that modulates antimicrobial activity against Gram-positive bacteria.[6][7]

  • 4-Chloro-6-hydroxymellein: A dihydroisocoumarin exhibiting enhanced antibacterial potency compared to its non-chlorinated parent.[8]

Mechanism of Action: The Chlorine Effect

Mechanism-Based Inactivation (Suicide Inhibition)

DCI is a classic "suicide substrate." It irreversibly inhibits serine proteases (e.g., elastase, chymotrypsin, Factor D) through a double-hit mechanism.

  • Acylation: The catalytic serine hydroxyl attacks the lactone carbonyl (C1), opening the ring.

  • Alkylation/Crosslinking: The resulting acyl-enzyme intermediate reveals a reactive chloro-ketone or chloro-imine moiety, which can alkylate a histidine residue in the catalytic triad, permanently tethering the inhibitor to the enzyme.

DCI_Mechanism cluster_0 Recognition Phase cluster_1 Acylation Phase cluster_2 Inactivation Phase DCI 3,4-Dichloroisocoumarin (Electrophilic Warhead) Tetrahedral Tetrahedral Intermediate DCI->Tetrahedral Nucleophilic Attack (Ser-OH -> C1) Enzyme Serine Protease (Active Site Ser-OH) Enzyme->Tetrahedral RingOpen Ring Opening (Acyl-Enzyme Complex) Tetrahedral->RingOpen Loss of Cl- (optional) or Ring Scission Alkylation Secondary Alkylation (His-57 Attack) RingOpen->Alkylation Unmasking of Reactive Species DeadEnzyme Irreversibly Inhibited Enzyme Alkylation->DeadEnzyme Covalent Bond Formation

Caption: Mechanism of serine protease inactivation by 3,4-dichloroisocoumarin (DCI).

Toxicological Binding (Ochratoxin A)

In OTA, the C5-chlorine atom prevents the molecule from being rapidly metabolized. It also enhances the acidity of the phenolic hydroxyl group (pKa shift), increasing its binding affinity to Organic Anion Transporters (OATs) in the kidney, leading to accumulation and nephrotoxicity.

Biological Activity Profile

Antimicrobial Activity

Chlorinated isocoumarins exhibit moderate to potent activity against Gram-positive bacteria. The lipophilicity provided by the chlorine atom facilitates membrane penetration.

Table 1: Comparative Antimicrobial Potency (MIC values)

CompoundSourceTarget OrganismMIC (µg/mL)Mechanism Note
4-Chloro-6-hydroxymellein Penicillium chrysogenumS. aureus1.0Membrane disruption
4-Chloro-6-hydroxymellein Penicillium chrysogenumB. licheniformis0.8Enhanced lipophilicity
Gymnopalyne A Gymnopus sp.[6]S. aureus> 64 (Weak)Moderate activity
3,4-Dichloroisocoumarin SyntheticStreptomyces (Lipase)26.6 µM (Ki)Active site acylation
Ochratoxin A Aspergillus ochraceusB. subtilisVariableProtein synthesis inhibition
Cytotoxicity and Anticancer Potential

Synthetic derivatives have shown promise against cancer cell lines, though selectivity remains a challenge.

  • Target: HL-60 (Leukemia), MCF-7 (Breast).

  • Mechanism: Induction of apoptosis via DNA fragmentation.[9] DCI, for instance, induces oligonucleosomal DNA fragmentation in cells expressing high levels of serine proteases (like NK cells).

Structure-Activity Relationships (SAR)

The "Chlorine Scan" is a vital technique in optimizing isocoumarin scaffolds.

  • C3/C4 Substitution (The Warhead):

    • Cl at C3/C4: Essential for protease inhibitory activity. Electron withdrawal makes the C1-carbonyl highly electrophilic.

    • Removal of Cl: Drastic loss of inhibitory potency; conversion to a reversible substrate.

  • C5-C8 Substitution (The Binding Core):

    • Cl at C5 (as in OTA): Increases metabolic stability (blocks hydroxylation) and albumin binding.

    • OH at C8: Critical for hydrogen bonding within the active site of enzymes or receptors.

  • Lactone Ring:

    • Dihydroisocoumarin (saturated): Generally more flexible, often found in natural products (OTA, mellein).

    • Isocoumarin (unsaturated): Planar structure, preferred for synthetic inhibitors like DCI.

SAR_Diagram Center Isocoumarin Scaffold C3_C4 C3/C4 Dichloro (Synthetic) Center->C3_C4 Activates C1 Carbonyl (Suicide Inhibition) C5 C5 Chloro (Natural/OTA) Center->C5 Metabolic Stability Nephrotoxicity (OTA) C8 C8 Hydroxyl Center->C8 H-Bond Donor Receptor Affinity

Caption: SAR map highlighting the functional impact of chlorination at specific ring positions.

Experimental Protocols

Protocol: Serine Protease Inhibition Assay (Using DCI)

Objective: Determine the IC50 or Ki of a chlorinated isocoumarin against a target protease (e.g., Trypsin or Elastase).

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

  • Substrate: Fluorogenic peptide (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC).

  • Inhibitor: 3,4-Dichloroisocoumarin (dissolved in DMSO).

  • Enzyme: Chymotrypsin or target serine protease.

Workflow:

  • Preparation: Prepare a 10 mM stock of DCI in DMSO. Prepare 100 µM substrate solution in buffer.

  • Pre-incubation (Critical):

    • Mix 10 µL of Enzyme (10 nM final) with 10 µL of DCI (varying concentrations: 0.1 µM – 100 µM).

    • Incubate at 25°C for 30 minutes . Note: DCI is a time-dependent inhibitor; pre-incubation is mandatory to allow acylation.

  • Initiation: Add 80 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Plot the residual enzyme activity (%) vs. inhibitor concentration. Fit to a non-linear regression model to determine IC50.

Protocol: Synthesis of 3,4-Dichloroisocoumarin (General Route)

Reaction Type: Cyclization of Homophthalic Acid.

  • Reactants: Homophthalic acid, Phosphorus pentachloride (PCl5).

  • Procedure:

    • Reflux homophthalic acid with excess PCl5 in phosphoryl chloride (POCl3) or neat at 150°C.

    • Mechanism: PCl5 converts the acid groups to acid chlorides and promotes cyclization while simultaneously chlorinating the C3/C4 positions.

  • Purification: Recrystallization from hexane/benzene.

  • Validation: 1H NMR (absence of C3/C4 protons), MS (characteristic isotope pattern for two Cl atoms).

Future Perspectives

The field is moving toward "Tamed Warheads." While DCI is too reactive for systemic drug use (causing off-target acylation), next-generation derivatives focus on:

  • Selectivity: Modifying the C7 position with specific peptide recognition elements to target unique proteases (e.g., viral proteases) while sparing host digestive enzymes.

  • Reversibility: Designing chlorinated derivatives that form reversible covalent bonds, reducing the risk of permanent haptenization and immune response.

References

  • Powers, J. C., et al. (1989). "Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor."[1] Biochemistry. Link

  • Hameed, A., et al. (1998). "3,4-Dichloroisocoumarin serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells."[9] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Malir, F., et al. (2016). "Ochratoxin A: 50 Years of Research." Toxins.[5] Link

  • Cole, L. B., et al. (1998). "Structure of 3,4-Dichloroisocoumarin-Inhibited Factor D." Acta Crystallographica Section D. Link

  • Khamthong, N., et al. (2012). "Bioactive compounds from the mushroom Gymnopus sp."[6][10] (Source of Gymnopalynes).[7][10] Phytochemistry Letters.

  • El-Neketi, M., et al. (2013). "Chemical constituents and biological activities of the marine-derived fungus Penicillium chrysogenum." Medicinal Chemistry Research.

Sources

Exploratory

Comprehensive Technical Guide to 5-Chloro-6-methoxymellein: Structure, Biosynthesis, and Biological Applications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in fungal secondary metabolites,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in fungal secondary metabolites, I have designed this whitepaper to provide a rigorous, mechanistic overview of 5-Chloro-6-methoxymellein (CAS: 19314-93-3). Belonging to the 3,4-dihydroisocoumarin family (commonly known as melleins), this halogenated polyketide is predominantly isolated from endophytic and pathogenic fungi such as Periconia macrospinosa and Coniothyrium sp.[1][2].

Understanding the structural nuances, biosynthetic origins, and isolation protocols of this compound is critical for researchers exploring novel agrochemicals (fungicides/herbicides) and pharmaceutical leads. This guide synthesizes current literature, detailing the causality behind experimental workflows and providing self-validating protocols for its isolation and structural elucidation.

Chemical Structure and Physical Properties

5-Chloro-6-methoxymellein is characterized by a bicyclic 3,4-dihydroisocoumarin core. The biological activity and structural identity of this molecule are dictated by three key features:

  • Halogenation at C-5: The addition of a chlorine atom significantly alters the electron density and lipophilicity of the aromatic ring, often enhancing its ability to penetrate fungal cell walls[3].

  • O-Methylation at C-6: The methoxy group stabilizes the molecule and modulates its binding affinity to target enzymes.

  • Chiral Center at C-3: The molecule possesses a single stereocenter. In nature, it is most frequently isolated as the (3R) -enantiomer, which is critical for its stereospecific biological interactions[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Chloro-6-methoxymellein
CAS Number 19314-93-3[4]
Molecular Formula C₁₁H₁₁ClO₄[3]
Molecular Weight 242.65 g/mol [3]
Compound Class Polyketide / 3,4-dihydroisocoumarin (Mellein)[1]
Known Producing Organisms Periconia macrospinosa, Coniothyrium sp., Sporormia affinis[1][2]
Primary Biological Activities Fungicidal, Phytotoxic, Antibacterial[1][3]

Biosynthetic Pathway and Mechanism of Action

Biosynthesis via Polyketide Synthase (PKS)

Melleins are secondary metabolites whose biosynthesis is governed by iterative Type I Polyketide Synthases (PKS). The construction of the mellein core does not require a complex starter unit; it relies on the iterative condensation of acetyl-CoA and malonyl-CoA.

Once the unreduced polyketide chain is formed, it undergoes regioselective cyclization and aromatization to form the basic 3,4-dihydroisocoumarin skeleton. The structural diversity of 5-Chloro-6-methoxymellein is then achieved through post-PKS tailoring enzymes :

  • FAD-dependent Halogenases: Introduce the chlorine atom at the highly activated C-5 position.

  • O-Methyltransferases (OMTs): Utilize S-adenosylmethionine (SAM) to methylate the hydroxyl group at C-6.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) Iterative Condensation A->B C Polyketide Intermediate B->C D Cyclization & Aromatization C->D E Mellein Core (3,4-dihydroisocoumarin) D->E F Halogenase (Chlorination at C-5) E->F + Cl- G O-Methyltransferase (Methylation at C-6) F->G + SAM H 5-Chloro-6-methoxymellein G->H

Caption: Biosynthetic pathway of 5-Chloro-6-methoxymellein via PKS and post-PKS tailoring enzymes.

Biological Mechanism of Action

As a mycotoxin and defensive secondary metabolite, 5-Chloro-6-methoxymellein serves as a competitive weapon for the producing fungus in its ecological niche[2]. It exhibits potent inhibitory effects against competing pathogens such as Botrytis cinerea and bacteria like Escherichia coli[3]. The exact mechanism involves the disruption of cellular integrity and the inhibition of key metabolic enzymes, a trait common among halogenated mycotoxins which often target sphingolipid biosynthesis or mitochondrial electron transport[5][6].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") behind the methodological choice.

Protocol 1: Isolation and Purification from Fungal Cultures

Objective: Extract and isolate 5-Chloro-6-methoxymellein from a fungal matrix (e.g., Periconia macrospinosa).

  • Fermentation: Cultivate the fungal strain in Potato Dextrose Broth (PDB) for 21-28 days at 25°C under static conditions.

    • Causality: Static, long-term cultivation induces nutrient depletion stress, which triggers the activation of silent PKS gene clusters responsible for secondary metabolite production[1].

  • Liquid-Liquid Extraction: Filter the mycelium and extract the culture filtrate three times with an equal volume of Ethyl Acetate (EtOAc).

    • Causality: Melleins are moderately polar phenolic compounds. EtOAc provides the optimal partition coefficient to extract these aglycones while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous phase.

  • Fractionation (Silica Gel Chromatography): Concentrate the EtOAc extract in vacuo and subject it to silica gel column chromatography, eluting with a step gradient of petroleum ether and ethyl acetate (e.g., 90:10 to 50:50 v/v).

    • Validation Check: Spot fractions on TLC plates and visualize under UV light (254 nm). Melleins typically exhibit strong UV absorbance due to their conjugated aromatic system.

  • High-Performance Liquid Chromatography (HPLC): Purify the target fractions using semi-preparative reversed-phase HPLC (C18 column), using an isocratic elution of H₂O/Acetonitrile (e.g., 40:60 v/v) with 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyls, ensuring sharp, symmetrical chromatographic peaks.

Protocol 2: Structural Elucidation and Absolute Configuration

Objective: Unambiguously confirm the planar structure and absolute configuration (AC) of the isolated compound.

  • Planar Structure Confirmation (NMR & MS):

    • Acquire High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data to confirm the molecular formula (C₁₁H₁₁ClO₄) and observe the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

    • Acquire 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC, COSY) spectra in CDCl₃.

    • Validation Check: The HMBC correlations from the methoxy protons to C-6, and the absence of a proton signal at C-5, definitively place the substituents on the aromatic ring[1].

  • Absolute Configuration via ECD and TD-DFT:

    • Record the experimental Electronic Circular Dichroism (ECD) spectrum of the purified compound.

    • Perform Time-Dependent Density Functional Theory (TD-DFT) calculations to generate theoretical ECD spectra for both the (3R) and (3S) enantiomers.

    • Causality: The chiral center at C-3 cannot be reliably assigned by standard NMR coupling constants alone. Overlaying the experimental ECD curve with the TD-DFT calculated curves provides a self-validating, definitive assignment of the (3R)-5-chloro-6-methoxymellein configuration[1].

Workflow N1 Fungal Fermentation (Nutrient Stress) N2 Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 N3 Crude Organic Extract N2->N3 N4 Silica Gel Column Chromatography N3->N4 N5 Semi-Preparative RP-HPLC (C18, 0.1% FA) N4->N5 UV-Active Fractions N6 Pure 5-Chloro-6-methoxymellein N5->N6 N7 NMR (1D/2D) & HR-MS (Planar Structure) N6->N7 N8 ECD & TD-DFT Calculations (Absolute Configuration) N6->N8 N7->N8 Validates

Caption: Experimental workflow for the isolation and structural elucidation of chlorinated melleins.

Conclusion

5-Chloro-6-methoxymellein represents a highly specialized fungal defense molecule. The strategic placement of a chlorine atom and a methoxy group on the 3,4-dihydroisocoumarin scaffold grants it potent biological activities against competing microbes. By employing rigorous extraction methodologies coupled with advanced spectroscopic techniques like TD-DFT and ECD, researchers can confidently isolate and characterize this compound, paving the way for its application in advanced agrochemical and pharmaceutical research.

References

  • Reveglia, P., et al. (2020). "Melleins—Intriguing Natural Compounds." Molecules, 25(10), 2458. PMC. Retrieved from:[Link]

  • Zain, M. E. (2009). "Chemistry and Biology of Mycotoxins and Related Fungal Metabolites." Chemical Reviews, 109(8), 3964-3989. ACS Publications. Retrieved from:[Link]

Sources

Foundational

Halogenated Mellein Analogs: Synthetic Strategies and Therapeutic Potential

Executive Summary This technical guide provides an in-depth analysis of halogenated analogs of mellein (3,4-dihydro-8-hydroxy-3-methylisocoumarin), a bioactive secondary metabolite produced by endophytic fungi. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of halogenated analogs of mellein (3,4-dihydro-8-hydroxy-3-methylisocoumarin), a bioactive secondary metabolite produced by endophytic fungi. While the parent mellein scaffold exhibits modest antimicrobial and phytotoxic properties, halogenation—specifically the introduction of chlorine or bromine at the C5 or C7 positions—significantly alters its physicochemical profile and biological potency. This guide details the structural rationale for halogenation, validated synthetic protocols (biosynthetic and chemical), and the mechanism of action, particularly focusing on serine protease inhibition and antifungal efficacy.

The Mellein Scaffold & Halogenation Logic

Mellein belongs to the dihydroisocoumarin class. Its core structure features a fused benzene and lactone ring system with a chiral center at C3.

Structural Significance of Halogenation

In medicinal chemistry, replacing a hydrogen atom with a halogen (F, Cl, Br, I) is a strategic modification. For mellein analogs, this substitution serves three critical functions:

  • Metabolic Stability: Halogens block metabolically labile sites (e.g., C5 or C7) from oxidative degradation by cytochrome P450 enzymes.

  • Electronic Modulation: The electronegativity of halogens (F > Cl > Br) alters the pKa of the adjacent C8-hydroxyl group, potentially strengthening hydrogen bonding within the active site of target enzymes.

  • Lipophilicity: Halogenation increases logP, enhancing membrane permeability and bioavailability.

Key Analogs:

  • (3R)-5-Bromomellein: Isolated from Nodulisporium sp.; exhibits radical scavenging activity.

  • (3R)-7-Chloro-6-methoxymellein: Isolated from Coniothyrium sp.; demonstrates potent antifungal activity.

  • 3,4-Dichloroisocoumarin (DCI): A synthetic derivative and potent serine protease inhibitor (mechanism relevant to mellein derivatives).

Synthetic Strategies

The production of halogenated mellein analogs approaches two distinct pathways: biological fermentation and semi-synthetic chemical modification.

Biosynthetic Pathway (Fermentation)

Many halogenated analogs are natural products. The biosynthesis typically involves a polyketide synthase (PKS) pathway where halogenation is catalyzed by specific halogenase enzymes (e.g., FADH2-dependent halogenases) during or post polyketide assembly.

Biosynthesis Acetate Acetate/Malonate (Precursors) PKS Polyketide Synthase Acetate->PKS Pentaketide Pentaketide Intermediate PKS->Pentaketide Cyclization Cyclization & Aromatization Pentaketide->Cyclization Mellein (-)-Mellein Cyclization->Mellein HaloMellein 5-Chloro/Bromomellein Mellein->HaloMellein Post-tailoring Halogenase Halogenase (Cl/Br source) Halogenase->HaloMellein Cofactor

Figure 1: Simplified biosynthetic pathway for halogenated mellein production involving polyketide synthase assembly and post-synthesis halogenation.

Chemical Synthesis (Semi-Synthetic)

Direct electrophilic aromatic substitution is the most efficient route for accessing C5 and C7 halogenated analogs from the parent mellein.

Reaction Scheme:

  • Substrate: (R)-(-)-Mellein.

  • Reagent: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetonitrile (polar aprotic promotes ionic mechanism).

  • Catalyst: Ammonium acetate (mild acid catalyst).

Mechanism of Action: Serine Protease Inhibition[1][2][3][4]

While mellein itself is a weak inhibitor, its halogenated isocoumarin derivatives (oxidized mellein) are potent "suicide substrates" for serine proteases (e.g., Elastase, Chymotrypsin, HCV NS3/4A).

Mechanism:

  • Binding: The enzyme's active site Serine attacks the carbonyl carbon of the isocoumarin lactone ring.

  • Acylation: The lactone ring opens, forming an acyl-enzyme intermediate.

  • Alkylation (The "Suicide" Step): The newly exposed halogenated moiety (or unmasked reactive group) alkylates a histidine residue (His-57) in the catalytic triad, irreversibly crosslinking the enzyme.

Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex Enzyme->Complex Inhibitor Halogenated Isocoumarin Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Complex->AcylEnzyme Nucleophilic Attack Crosslink Irreversible Alkylation (His-57) AcylEnzyme->Crosslink Reactive Halogen Moiety DeadEnzyme Inactivated Enzyme Crosslink->DeadEnzyme

Figure 2: Mechanism-based inactivation of serine proteases by halogenated isocoumarin derivatives.

Biological Activity Data

The following table summarizes the comparative potency of mellein versus its halogenated analogs.

Table 1: Comparative Biological Activity of Mellein Analogs

CompoundSubstitutionTarget/OrganismActivity MetricRef
(-)-Mellein NoneBotrytis cinereaEC50: >100 µg/mL[1]
5-Bromomellein 5-BrDPPH RadicalScavenging: Mild[2]
6-Methoxy-7-chloromellein 6-OMe, 7-ClEurotium repensMIC: ~10-50 µg/mL[3]
3,4-Dichloroisocoumarin 3,4-Cl (Isocoumarin)Human Leukocyte Elastasek_inact: High (Irreversible)[4]
7-Amino-4-chloroisocoumarin 4-Cl, 7-NH2Serine ProteasesIC50: < 1 µM[4]

Detailed Experimental Protocols

Protocol A: Semi-Synthesis of 5-Bromomellein

Objective: Regioselective bromination of (-)-mellein at the C5 position.

Reagents:

  • (R)-(-)-Mellein (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Diisopropylamine (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Dissolve 192 mg (1.0 mmol) of mellein in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Catalyst Addition: Add 0.1 mmol of diisopropylamine. Cool the solution to 0°C.

  • Bromination: Slowly add 195 mg (1.1 mmol) of NBS in small portions over 15 minutes.

    • Note: Slow addition prevents over-bromination at C7.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a less polar spot.

  • Quench: Quench with 10 mL of saturated sodium thiosulfate solution to neutralize excess bromine.

  • Extraction: Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous Na2SO4.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient Hexane -> 10% EtOAc/Hexane).

  • Validation: Confirm structure via 1H-NMR (Loss of C5 proton signal) and Mass Spectrometry.

Protocol B: Fermentation & Isolation of Chlorinated Analogs

Objective: Isolation of 6-methoxy-7-chloromellein from Coniothyrium sp.

Workflow:

  • Inoculation: Inoculate Coniothyrium sp. onto Potato Dextrose Agar (PDA) plates. Incubate at 25°C for 7 days.

  • Fermentation: Transfer agar plugs to 500 mL Erlenmeyer flasks containing 200 mL of Malt Extract Broth. Incubate at 25°C at 150 rpm for 21 days.

    • Note: Extended fermentation time is critical for secondary metabolite accumulation.

  • Extraction: Filter the mycelia. Extract the culture filtrate with Ethyl Acetate (3 x 200 mL).

  • Fractionation: Evaporate solvent to yield crude extract. Partition between 90% Methanol/Water and Hexane to remove lipids.

  • Isolation: Subject the Methanol fraction to Sephadex LH-20 chromatography (eluent: Methanol) followed by semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • Identification: 6-methoxy-7-chloromellein elutes later than mellein due to increased lipophilicity.

References

  • Cabras, A. et al. (2006). Fungicidal activity of organic extracts from culture filtrates of the fungus Coniothyrium minitans. Journal of Plant Pathology. Link

  • Seephonkai, P. et al. (2002). Isocoumarins from the wood-decaying fungus Xylaria sp.. Planta Medica. Link

  • Höller, U. et al. (1999). Fungi from marine sponges: diversity, biological activity and secondary metabolites. Mycological Research. Link

  • Harper, J.W. et al. (1985).[2] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry. Link

  • Krohn, K. et al. (1997). Biologically active metabolites from fungi. 10. Generation of the isocoumarin/mellein polyketide synthase products. Liebigs Annalen. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-6-methoxymellein Antifungal Susceptibility Testing

Abstract 5-Chloro-6-methoxymellein (5-C-6-MM) is a bioactive dihydroisocoumarin secondary metabolite, predominantly isolated from endophytic fungi such as Diaporthe sp., Xylaria sp., and marine-derived Propionicimonas. W...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-6-methoxymellein (5-C-6-MM) is a bioactive dihydroisocoumarin secondary metabolite, predominantly isolated from endophytic fungi such as Diaporthe sp., Xylaria sp., and marine-derived Propionicimonas. While exhibiting promising broad-spectrum antifungal activity against both phytopathogens (e.g., Botrytis cinerea) and human pathogens (e.g., Candida albicans), its lipophilic nature and specific mode of action require adapted protocols for accurate susceptibility data. This guide provides standardized workflows for Minimum Inhibitory Concentration (MIC) determination via broth microdilution and mechanistic validation assays, deviating from standard clinical templates to accommodate natural product physicochemical properties.

Part 1: Compound Preparation & Handling[1][2]

Context: As a lipophilic phenolic compound, 5-C-6-MM exhibits poor solubility in aqueous media. Improper solubilization is the primary cause of "false resistance" in susceptibility testing due to precipitation in the microtiter well.

Solubilization Protocol
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

  • Target Stock Concentration: 10,000 µg/mL (10 mg/mL).

  • Molar Mass Calculation: 5-Chloro-6-methoxymellein (

    
    ) ≈ 242.66  g/mol .
    
    • Note: Verify if your isolate is a racemate or a specific enantiomer (e.g., (3R)-5-chloro-6-methoxymellein), though molecular weight remains identical.

Step-by-Step:

  • Weigh 5.0 mg of lyophilized 5-C-6-MM powder into a sterile 1.5 mL microcentrifuge tube.

  • Add 500 µL of DMSO.

  • Critical Step: Vortex for 60 seconds. Inspect visually. If particulates remain, sonicate in a water bath at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes to prevent freeze-thaw degradation. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Part 2: Quantitative Susceptibility Testing (Broth Microdilution)

Rationale: This protocol adapts CLSI M38-A2 (Filamentous Fungi) and CLSI M27-A3 (Yeasts) standards. We incorporate a Resazurin (Alamar Blue) modification, which is superior for natural products where compound precipitation might mimic fungal growth in optical density readings.

Experimental Setup
  • Medium: RPMI 1640 (w/ L-glutamine, w/o bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum Size:

    • Yeasts:

      
       to 
      
      
      
      CFU/mL.
    • Filamentous Fungi:

      
       to 
      
      
      
      CFU/mL (spore suspension).
  • Controls:

    • Positive Control: Amphotericin B or Fluconazole (Standard).

    • Solvent Control: 1% DMSO (Final well concentration).

    • Sterility Control: Media only.

Microdilution Workflow
  • Dilution Series: Prepare a 2-fold serial dilution of 5-C-6-MM in RPMI 1640.

    • Range: 256 µg/mL to 0.5 µg/mL.

    • Final DMSO limit: Ensure the final well contains

      
       1% DMSO to prevent solvent toxicity.
      
  • Plating: Dispense 100 µL of diluted compound into columns 1-10 of a 96-well flat-bottom plate.

  • Inoculation: Add 100 µL of standardized fungal inoculum to columns 1-11.

    • Column 11: Growth Control (Media + Inoculum + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Candida/Yeasts: 35°C for 24-48 hours.[1]

    • Aspergillus/Molds: 35°C for 48-72 hours.

  • Resazurin Addition: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for an additional 4-6 hours (yeasts) or 12-24 hours (molds).

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of resazurin).

Workflow Visualization

The following diagram illustrates the plate logic and dilution flow.

MicrodilutionWorkflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Intermediate Dilution (RPMI 1640 + MOPS) Stock->Dilution 1:100 Dilution Plate 96-Well Plate (Serial Dilution) Dilution->Plate 2-fold Serial Dilution Incubation Incubation (35°C, 24-72h) Plate->Incubation Inoculum Fungal Inoculum (Standardized CFU/mL) Inoculum->Plate Add 100 µL/well Resazurin Add Resazurin (Colorimetric Indicator) Incubation->Resazurin Post-Incubation Read MIC Determination (Blue = Inhibition) Resazurin->Read 4-24h Reaction

Figure 1: Workflow for Resazurin-modified Broth Microdilution Assay.

Part 3: Mechanism of Action (MOA) Validation

Rationale: 5-C-6-MM and related isocoumarins often target cell membrane integrity or fatty acid synthesis. To validate the target, we employ "Rescue Assays." If the addition of a specific metabolite rescues the fungus from the drug, that pathway is implicated.

Sorbitol Protection Assay (Cell Wall Integrity)

If 5-C-6-MM acts on the cell wall (like Echinocandins), high osmotic pressure (Sorbitol) will stabilize protoplasts and raise the MIC.

  • Protocol: Run the standard MIC assay (Section 2) in duplicate.

    • Set A: Standard RPMI 1640.[2]

    • Set B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Interpretation:

    • 
      : Suggests Cell Wall Inhibition (CWI).
      
    • 
      : Target is likely intracellular or membrane-related.
      
Exogenous Ergosterol Assay (Membrane Binding)

If 5-C-6-MM binds to ergosterol (like Polyenes), adding free ergosterol to the media will "soak up" the drug, raising the MIC.

  • Protocol: Run standard MIC assay in duplicate.

    • Set A: Standard RPMI 1640.[2]

    • Set B: RPMI 1640 + Exogenous Ergosterol (400 µg/mL) .

  • Interpretation:

    • Significant increase in MIC in Set B indicates the compound binds to ergosterol.

MOA Decision Logic

Use this flowchart to interpret the results of the rescue assays.

MOA_Logic Start Start: 5-C-6-MM MIC Assay SorbitolTest Test: Sorbitol (0.8M) Protection Start->SorbitolTest ErgosterolTest Test: Exogenous Ergosterol Start->ErgosterolTest Result_CW MIC Increases >4-fold (Target: Cell Wall) SorbitolTest->Result_CW Yes Result_Unknown No MIC Change (Target: Intracellular/Metabolic) SorbitolTest->Result_Unknown No Result_Membrane MIC Increases >4-fold (Target: Ergosterol Binding) ErgosterolTest->Result_Membrane Yes ErgosterolTest->Result_Unknown No

Figure 2: Logic tree for deconvoluting the antifungal mechanism of action.

Part 4: Data Reporting & Analysis

When reporting results for 5-C-6-MM, raw MIC values are insufficient due to the variability of natural product purity. You must report:

  • MIC Range: The lowest and highest values from biological triplicates.

  • MIC

    
     / MIC
    
    
    
    :
    If testing >10 isolates.
  • Inhibition Rate (For Mycelial Growth): If using solid media (poisoned food technique) for phytopathogens:

    
    
    Where 
    
    
    
    = diameter of control colony,
    
    
    = diameter of treated colony.
Summary Table Template
Assay TypeStrain5-C-6-MM MIC (µg/mL)Positive Control MICInterpretation
MicrodilutionC. albicans SC5314[Value][Value] (Fluconazole)Moderate/High Activity
MicrodilutionA. fumigatus[Value][Value] (Amphotericin B)
Sorbitol AssayC. albicans[Value] (w/ Sorbitol)N/A[Cell Wall vs Membrane]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Masi, M., et al. (2020). "Melleins—Intriguing Natural Compounds." Molecules, 25(2), 395.[5] (Review of mellein sources and isolation).

  • Larsen, B. (2011). "Sorbitol Protection Assay Provides Insight Into Antifungal Mechanisms."[6] Journal of Microbiology & Biology Education. (Protocol for Sorbitol Assay).

  • Inose, T., et al. (2017). "Isolation and identification of (3R)-5-chloro-6-methoxymellein from Periconia macrospinosa." Journal of Natural Products. (Specific isolation and characterization reference).

Sources

Application

Unveiling the Molecular Architecture: A Detailed Guide to the NMR Characterization of 5-Chloro-6-methoxymellein

For Researchers, Scientists, and Drug Development Professionals This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and providing a framework for robust, self-v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and providing a framework for robust, self-validating data acquisition and analysis.

Predicted NMR Spectral Data

The anticipated ¹H and ¹³C NMR chemical shifts for 5-Chloro-6-methoxymellein have been estimated based on the known spectral data of the parent compound, mellein, and the well-established substituent effects of chloro and methoxy groups on aromatic rings. These predictions serve as a valuable reference for the initial analysis of experimentally acquired spectra.

The introduction of a chlorine atom at the C-5 position is expected to induce a downfield shift for the adjacent aromatic proton (H-7) and the carbon to which it is attached (C-5), primarily due to its inductive electron-withdrawing effect. Conversely, the methoxy group at C-6, an electron-donating group, will likely cause an upfield shift for the ortho- and para-positioned protons and carbons, though in this constrained ring system, its primary effect will be on the neighboring atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloro-6-methoxymellein in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~168.0
3~4.6 (m)~75.0
4~2.9 (m)~33.0
4a-~138.0
5-~118.0
6-~155.0
7~7.0 (s)~110.0
8~7.5 (s)~135.0
8a-~115.0
3-CH₃~1.5 (d, J ≈ 6.5 Hz)~20.0
6-OCH₃~3.9 (s)~56.0

Note: These are estimated values and may vary based on experimental conditions.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for unambiguous structural elucidation. Adherence to these steps will ensure the integrity and reproducibility of the results.

I. Sample Preparation Protocol

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.

  • Analyte Purity: Ensure the 5-Chloro-6-methoxymellein sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]

  • Internal Standard: The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) or the carbon signal (CDCl₃ at δ 77.16 ppm) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

  • Dissolution and Transfer: Dissolve the sample in a clean, dry vial before transferring the solution to a high-quality 5 mm NMR tube. To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

  • Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.

Diagram 1: Experimental Workflow for NMR Sample Preparation

G A Weigh 5-10 mg of 5-Chloro-6-methoxymellein B Dissolve in 0.6-0.7 mL CDCl3 in a clean vial A->B Purity >95% C Filter solution through glass wool into NMR tube B->C Ensure complete dissolution D Cap and homogenize the sample C->D Remove particulates E Sample is ready for NMR analysis D->E Ensure homogeneity

Caption: Workflow for preparing a high-quality NMR sample.

II. NMR Data Acquisition Protocol

The following are general guidelines for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., Bruker Avance series).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin couplings. A standard gradient-selected COSY pulse program (e.g., cosygpqf) is recommended.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. A phase-sensitive gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3) is ideal.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments. A gradient-selected HMBC pulse program (e.g., hmbcgplpndqf) is commonly used.[4][5]

Data Interpretation: A Step-by-Step Guide

A systematic approach to spectral interpretation is essential for accurate structure elucidation.

  • ¹H NMR Analysis:

    • Chemical Shift: Compare the observed chemical shifts with the predicted values in Table 1.

    • Integration: The integral of each signal should correspond to the number of protons it represents (e.g., the methoxy signal should integrate to 3H).

    • Multiplicity: Analyze the splitting patterns. The methyl group at C-3 should appear as a doublet due to coupling with the proton at C-3. The aromatic protons may appear as singlets if there is no significant coupling between them.

  • ¹³C NMR Analysis:

    • Chemical Shift: Correlate the observed carbon signals with the predicted values.

    • Number of Signals: Count the number of distinct carbon signals to confirm the molecular symmetry.

  • 2D NMR Analysis:

    • COSY: Look for cross-peaks that confirm the connectivity of coupled protons. For example, a cross-peak between the H-3 and the 3-CH₃ protons would be expected.

    • HSQC: Each cross-peak in the HSQC spectrum confirms a direct bond between a proton and a carbon. This allows for the unambiguous assignment of protonated carbons.

    • HMBC: This is the key experiment for assembling the molecular skeleton. Look for long-range correlations. For instance, the methoxy protons should show a correlation to the C-6 carbon. The aromatic protons will show correlations to several carbons in the aromatic ring, helping to confirm their positions.

Diagram 2: Predicted Key 2D NMR Correlations for 5-Chloro-6-methoxymellein

G cluster_mol 5-Chloro-6-methoxymellein cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) mol H3 H-3 CH3_3 3-CH₃ H3->CH3_3 J OCH3_6 6-OCH₃ C6 C-6 OCH3_6->C6 ³J H7 H-7 C5 C-5 H7->C5 ²J C8a C-8a H7->C8a ³J H8 H-8 C4a C-4a H8->C4a ³J C1 C-1 H8->C1 ³J

Caption: Predicted key COSY and HMBC correlations for structural elucidation.

Conclusion

This application note provides a robust framework for the comprehensive NMR characterization of 5-Chloro-6-methoxymellein. By following the detailed protocols for sample preparation and data acquisition, and by employing a systematic approach to spectral interpretation, researchers can confidently determine and validate the structure of this and similar molecules. The combination of 1D and 2D NMR techniques, as outlined here, constitutes a self-validating system that is indispensable in the fields of chemical research and drug development.

References

  • Emery Pharma. (2018, April 2).
  • Chemistry LibreTexts. (2024, March 17). 15.
  • University of Wisconsin-Madison. (n.d.).
  • University of Durham. (n.d.). Chlorine NMR.
  • Organomation. (n.d.).
  • Bruker. (n.d.).
  • Emery Pharma. (2018, April 2).
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Massachusetts Institute of Technology. (n.d.). 8.
  • University College London. (n.d.).
  • Iowa State University. (n.d.).
  • University of Cambridge. (n.d.). NMR Data Acquisition and Processing Procedure.
  • Heriot-Watt University. (n.d.).
  • University College London. (n.d.). Chemical shifts.
  • University of California, Irvine. (n.d.).
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Mandal, P. K., & Majumdar, A. (2005). A Comprehensive Discussion of HSQC and HMBC Pulse Sequences. Concepts in Magnetic Resonance Part A, 24A(1), 15-38.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Bruker. (n.d.). Pulse Programs – Bruker.
  • University of California, Davis. (n.d.). 2 Dimensional NMR User's Brief Guide.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Organomation. (n.d.).
  • Bruker. (2015, December 4).
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Bruker. (n.d.). TopSpin Guide Book Basic NMR Experiments.
  • Bruker. (n.d.). Pulse program Reference Manual.
  • University College London. (n.d.).
  • Western University. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isocoumarin Extraction &amp; Recovery

Welcome to the Technical Support Center User Query: "I am observing consistently low yields (<40%) when extracting isocoumarin derivatives from fungal fermentation broth. Standard ethyl acetate protocols are failing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

User Query: "I am observing consistently low yields (<40%) when extracting isocoumarin derivatives from fungal fermentation broth. Standard ethyl acetate protocols are failing. What is going wrong?"

Executive Summary: Isocoumarins (1H-isochromen-1-ones) are deceptively simple bicyclic lactones.[1] Their extraction failure is rarely due to a single error but rather a "death by a thousand cuts" involving three specific mechanisms: pH-dependent lactone hydrolysis , amphiphilic emulsion trapping , and surface adsorption .[2][1]

This guide moves beyond standard protocols to address the mechanistic failures specific to this chemical class.

Quick Diagnostic Matrix

Identify your symptom to find the corresponding troubleshooting module.

SymptomProbable CauseImmediate ActionReference
Zero/Trace Recovery Lactone ring hydrolysis (pH > 7)Acidify aqueous phase to pH 3–4 immediately.[1][Module 1]
"Rag Layer" / Emulsion Protein/Lipid stabilizationDo not wait.[1] Filter through Celite or centrifuge >3000 x g.[1][Module 2]
Low Mass Balance Adsorption to glasswareSilanize all glassware; switch to plastic where possible.[1][Module 2]
Loss during Drying Sublimation / Thermal degradationStop rotary evaporation at 2-3 mL; use N₂ blowdown.[1][Module 3]
Module 1: The Chemistry of Loss (pH & Stability)

The Core Issue: The isocoumarin structure contains a lactone (cyclic ester) ring. In neutral to basic conditions (pH > 7), this ring is susceptible to hydrolysis, opening to form a water-soluble hydroxy-acid salt.[2]

  • Consequence: The molecule becomes highly polar and remains in the aqueous fermentation broth during liquid-liquid extraction (LLE), resulting in near-zero recovery in the organic phase.

  • The Fix: You must shift the equilibrium toward the closed, lipophilic lactone form by lowering the pH.

Scientific Logic: Isocoumarins are essentially neutral or weakly acidic (phenolic pKa ~10).[1] However, the ring-opening reaction is base-promoted. By acidifying the broth to pH 3–4, you protonate any open hydroxy-acids, forcing the ring to close (cyclize) and rendering the molecule hydrophobic (soluble in Ethyl Acetate).

Visualizing the pH Equilibrium:

pH_Equilibrium Lactone Closed Lactone (Lipophilic / Organic Phase) OpenAcid Open Hydroxy-Acid (Hydrophilic / Aqueous Phase) Lactone->OpenAcid Hydrolysis OpenAcid->Lactone Cyclization Base Basic pH (>7) Base->Lactone Promotes Opening Acid Acidic pH (3-4) Acid->OpenAcid Forces Closure

Figure 1: The pH-dependent equilibrium of isocoumarins. Acidic conditions are required to maintain the lipophilic lactone form necessary for organic solvent extraction.

Module 2: Physical Loss (Emulsions & Adsorption)

Issue A: The "Rag Layer" (Emulsions) Fungal fermentation broths are rich in extracellular proteins and lipids. When mixed with ethyl acetate (EtOAc), these act as surfactants, creating stable emulsions (the "rag layer") that trap your target compound.[2]

  • Incorrect Action: Waiting for gravity separation (can take days).[1]

  • Correct Action: Mechanical or chemical breaking.[1]

    • Salting Out: Add NaCl (sat.) to increase the ionic strength of the aqueous phase, driving organics out.

    • Filtration: Pass the emulsion through a pad of Celite 545 (diatomaceous earth). The sharp micro-structure lyses emulsion bubbles.

Issue B: The "Sticky" Molecule (Adsorption) Isocoumarins, particularly those with phenolic hydroxyls (e.g., Ochratoxin A), can form hydrogen bonds with the silanol groups on untreated glass surfaces.[2]

  • The Fix: Silanization .[1][3][4][5] Treat glassware with a silanizing agent (e.g., dichlorodimethylsilane) to cap reactive silanol groups with hydrophobic methyl groups.

Optimized Physical Workflow:

Extraction_Workflow Broth Fermentation Broth (Mycelium + Liquid) Filter 1. Filtration (Separate Biomass) Broth->Filter Acidify 2. Acidify Liquid (pH 3.0 with 1N HCl) Filter->Acidify Filtrate Macerate 2b. Macerate Biomass (Methanol extraction) Filter->Macerate Mycelium LLE 3. Liquid-Liquid Extraction (EtOAc x 3) Acidify->LLE Emulsion Emulsion Formed? LLE->Emulsion Break Add NaCl + Filter via Celite Emulsion->Break Yes Combine 4. Combine Organic Layers Emulsion->Combine No Break->Combine Macerate->Combine Dry 5. Dry (Na2SO4) & Evaporate Combine->Dry

Figure 2: Optimized extraction workflow emphasizing pH control and biomass separation to maximize recovery.

Module 3: Concentration & Volatility

The Hidden Loss: Users often report "losing" the compound during the final rotary evaporation step.

  • Volatility: Lower molecular weight isocoumarins (e.g., Mellein) have significant vapor pressure.[1] Evaporating to dryness under high vacuum and heat will sublime the compound into the condenser.

  • Thermal Degradation: "Baking" the residue on the flask walls at >40°C can degrade sensitive derivatives.[1]

Protocol for Concentration:

  • The 20/40/60 Rule: Set cooling water to 20°C, bath to 40°C, and vapor temp (vacuum) to 60°C equivalent boiling point (adjust vacuum to boiling point of EtOAc at 40°C, approx 200-250 mbar).[2]

  • The "Stop Early" Rule: Never evaporate to complete dryness on the rotovap. Stop when 2–3 mL of solvent remains. Transfer to a small, silanized vial and finish drying under a gentle stream of Nitrogen gas at room temperature.

Master Protocol: High-Recovery Isocoumarin Extraction

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • 1N HCl[1]

  • Celite 545

  • Dichlorodimethylsilane (for glassware treatment)

Step-by-Step:

  • Pre-Treatment: Silanize all collection flasks and storage vials to prevent adsorption [1].

  • Separation: Filter fermentation broth through cheesecloth or a wire mesh to separate liquid broth from fungal mycelium.[1]

  • Liquid Phase (Broth):

    • Measure pH.[1][6] Slowly add 1N HCl with stirring until pH reaches 3.0 – 4.0 [2].

    • Transfer to a separatory funnel.[1][7] Add Ethyl Acetate (1:1 v/v).

    • Shake gently.[8] If an emulsion forms, add saturated NaCl solution or filter the mixture through a Celite pad [3].

    • Collect the organic (upper) phase. Repeat extraction 2 more times.

  • Solid Phase (Mycelium):

    • Many isocoumarins adhere to the fungal cell wall. Macerate the mycelium in Methanol for 1 hour. Filter and collect the methanol.

  • Combination:

    • Combine the EtOAc extracts and the MeOH extract.[7][9]

    • Wash the combined organic phase once with a small volume of brine (saturated NaCl) to remove excess water.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄).[1]

  • Concentration:

    • Evaporate at <40°C . Stop when volume is ~2mL.

    • Transfer to a silanized vial and blow down with Nitrogen.

References
  • Huertas-Pérez, J. F., et al. (2017).[2] Solid phase extraction as sample treatment for the determination of Ochratoxin A in foods: A review. Critical Reviews in Food Science and Nutrition, 57(16), 3405-3420.[2] Retrieved from [Link]

  • ResearchGate Forum. (2015). How can I solve the problem of emulsion during ethyl acetate extraction? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Spectral Overlap in 5-Chloro-6-methoxymellein NMR Analysis

Status: Active Last Updated: February 28, 2026 Support Tier: Advanced Research & Development Executive Summary 5-Chloro-6-methoxymellein (5-CMM) presents a unique set of NMR challenges due to its dihydroisocoumarin scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: February 28, 2026 Support Tier: Advanced Research & Development

Executive Summary

5-Chloro-6-methoxymellein (5-CMM) presents a unique set of NMR challenges due to its dihydroisocoumarin scaffold. The primary spectral bottlenecks are the overlap of diastereotopic H-4 methylene protons with solvent residuals (DMSO/water) and the ambiguity of the H-7 aromatic singlet when analyzing crude fungal extracts.

This guide provides high-precision troubleshooting workflows to resolve these overlaps, utilizing solvent engineering (ASIS effects) and advanced pure-shift acquisition techniques.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: My H-4 methylene protons (approx. 2.8–3.2 ppm) are appearing as a broad, unresolved hump. Is this spectral overlap or dynamic exchange?

Diagnosis: This is likely a combination of ABX second-order effects and conformational mobility of the lactone ring. Technical Insight: In 5-CMM, the C-3 methyl group forces the dihydroisocoumarin ring into a half-chair conformation. The H-4 protons are diastereotopic (


 and 

), coupling to each other (

Hz) and to H-3 (

Hz).
  • The Problem: In

    
    , the chemical shift difference (
    
    
    
    ) between
    
    
    and
    
    
    is often small, leading to a "roofing" effect or complete coalescence into a multiplet that overlaps with water or impurity signals.
  • The Fix: Do not rely on temperature variation alone. Switch to a solvent with a higher dielectric constant like Acetone-

    
      to increase the 
    
    
    
    between the diastereotopic protons, transforming the "hump" into distinct doublets of doublets (dd).
Q2: I cannot confirm the position of the Chlorine atom (5-Cl vs. 7-Cl). The aromatic region only shows one singlet. How do I distinguish them?

Diagnosis: This is a "structural overlap" issue where regioisomers yield identical 1D


 patterns.
The Solution:  You must use 1H-13C HMBC  to resolve this.
  • 5-Chloro isomer (Target): The aromatic proton is at H-7 . In HMBC, this proton will show a strong 3-bond correlation (

    
    ) to the C-1 carbonyl  (approx. 170 ppm) and the C-5 chlorinated carbon  (approx. 115-120 ppm).
    
  • 7-Chloro isomer (Impurity): The aromatic proton is at H-5 . It will show a

    
     correlation to C-4  (approx. 30-35 ppm) but NO  correlation to the C-1 carbonyl.
    
Q3: The methoxy signal (3.8 ppm) is overlapping with the H-3 methine signal or impurities. How do I separate them?

Diagnosis: Accidental magnetic equivalence. The Fix: Utilize the Aromatic Solvent-Induced Shift (ASIS) .

  • Protocol: Switch from

    
     to Benzene-
    
    
    
    (
    
    
    )
    .
  • Mechanism: Benzene molecules stack against the electron-deficient lactone ring. This anisotropic shielding typically shifts the 6-OMe signal upfield (lower ppm) significantly more than the aliphatic H-3/H-4 protons, resolving the overlap completely.

Part 2: Experimental Protocols

Protocol A: The "Benzene Switch" for Signal Resolution

Objective: Resolve the 6-OMe singlet from H-3/H-4 multiplets and verify the H-7 aromatic proton.

ParameterStandard Condition (

)
Optimized Condition (

)
Expected Result
Concentration 5–10 mg / 0.6 mL5–10 mg / 0.6 mLNo aggregation effects.
Ref. Shift (TMS) 0.00 ppm0.00 ppmAccurate referencing is critical.
6-OMe Shift ~3.95 ppm~3.40 – 3.60 ppm Upfield shift (~0.4 ppm) clears the region.
H-7 (Aromatic) ~6.40 ppm~6.10 – 6.20 ppm Distinct shift separates it from phenolic impurities.
H-4 (Methylene) Overlapped MultipletResolved ABX Clear extraction of

values (

vs

).

Step-by-Step:

  • Evaporate the existing NMR solvent using a nitrogen stream (do not heat above 40°C to avoid sublimation of 5-CMM).

  • Redissolve the residue in 600 µL of 99.96% D Benzene-

    
     .
    
  • Acquire a standard 1H spectrum (ns=16, d1=2.0s).

  • Validation: Check the integration of the methoxy peak. It must be exactly 3.0 relative to the H-7 singlet (1.0).

Protocol B: Pure Shift HSQC for Aliphatic Deconvolution

Objective: Collapse the H-3 and H-4 multiplets into singlets to determine exact chemical shifts in crowded extracts.

Methodology:

  • Pulse Sequence: Use hsqcpsp.2 (or vendor equivalent like hsqcdietgpsp). This is a Pure Shift HSQC with BIRD (Bilinear Rotation Decoupling) elements.

  • Parameters:

    • Relaxation Delay (d1): Set to 1.5 × T1 (approx. 2.0s).

    • Spectral Width (F1): 160 ppm (Carbon).

    • Spectral Width (F2): 10 ppm (Proton).

    • Chunk Size: 20–30 ms (critical for pure shift reconstruction).

  • Processing:

    • Use covariance processing if signal-to-noise is low.

    • Reconstruct the F2 dimension using the specific pure-shift algorithm (e.g., PSYCHE or Zangger-Sterk) provided in your software (TopSpin/Mnova).

Result: The complex H-4 multiplets collapse to two single points at their chemical shift centers, eliminating overlap with the methoxy group.

Part 3: Decision Logic & Workflows

Workflow 1: Solvent Selection Strategy

Use this logic tree to select the optimal solvent based on your specific overlap problem.

SolventStrategy Start Start: Identify Overlap Region Region Where is the overlap? Start->Region Aliphatic Aliphatic Region (H-3, H-4, OMe) Region->Aliphatic Aromatic Aromatic Region (H-7 vs Impurities) Region->Aromatic Q_OMe Is OMe overlapping with H-3/H-4? Aliphatic->Q_OMe Q_Water Is Water overlapping with H-4? Aliphatic->Q_Water Sol_Benzene Switch to Benzene-d6 (Utilize ASIS Effect) Aromatic->Sol_Benzene Simple Overlap Adv_PureShift Run Pure Shift 1H or HSQC Aromatic->Adv_PureShift Complex Mixture Q_OMe->Sol_Benzene Yes Sol_Acetone Switch to Acetone-d6 (Shift Water to 2.8 ppm) Q_Water->Sol_Acetone If in CDCl3 Sol_DMSO Switch to DMSO-d6 (Shift Water to 3.3 ppm) Q_Water->Sol_DMSO If in Acetone

Figure 1: Decision matrix for solvent selection to resolve specific spectral overlaps in 5-CMM.

Workflow 2: Structural Confirmation (Regioisomer Check)

Confirming the Chlorine position (5-Cl) is critical. The following HMBC correlations validate the structure.

HMBC_Logic H7 H-7 Proton (Aromatic Singlet) C1 C-1 Carbonyl (~170 ppm) H7->C1 Strong 3J Correlation C5 C-5 (Cl-bearing) (~115-120 ppm) H7->C5 Strong 3J Correlation C4 C-4 Methylene (~30-35 ppm) H7->C4 NO Correlation Result_5Cl Confirmed: 5-Chloro-6-OMe C1->Result_5Cl C5->Result_5Cl Result_7Cl Impurity: 7-Chloro-6-OMe H5_Alt H-5 Proton (If 7-Cl Isomer) H5_Alt->C1 NO Correlation H5_Alt->C4 Strong 3J Correlation H5_Alt->Result_7Cl

Figure 2: HMBC correlation logic to distinguish 5-Chloro-6-methoxymellein from its 7-Chloro regioisomer.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990–6992. (Methodology for Pure Shift NMR). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for ASIS and HMBC interpretation strategies). Link

  • Krohn, K., et al. (2008). "Dihydroisocoumarins from Fungi: Isolation, Structure Elucidation, and Bioactivity." Natural Product Reports, 25, 565-567. (Structural reference for mellein derivatives). Link

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 5-Chloro-6-methoxymellein vs. Mellein

As a Senior Application Scientist, evaluating the functional divergence between a parent natural product and its substituted derivatives is critical for lead optimization in agrochemical and pharmaceutical development. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the functional divergence between a parent natural product and its substituted derivatives is critical for lead optimization in agrochemical and pharmaceutical development. This guide provides an in-depth comparative analysis of mellein and its halogenated, methoxylated derivative, 5-chloro-6-methoxymellein . By dissecting their structural-activity relationships (SAR), we elucidate how specific functional group additions dictate target affinity, membrane permeability, and overall biological efficacy.

Molecular Foundations & SAR Dynamics

Melleins belong to the 3,4-dihydroisocoumarin class of polyketides, predominantly synthesized by endophytic and pathogenic fungi[1]. The parent compound, (R)-(-)-mellein (8-hydroxy-3-methyl-3,4-dihydroisocoumarin), serves as a baseline scaffold exhibiting broad-spectrum phytotoxic and moderate antifungal properties[1].

The transition from mellein to 5-chloro-6-methoxymellein —a metabolite isolated from fungi such as Periconia macrospinosa—involves two critical substitutions on the aromatic ring that fundamentally alter the molecule's physicochemical profile[1]:

  • C-5 Chlorination (Electron-Withdrawing & Lipophilic): The addition of a chlorine atom at the C-5 position significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates superior penetration through the lipid-rich cell membranes of fungal and bacterial pathogens[2].

  • C-6 Methoxylation (Electron-Donating & Steric Bulk): The methoxy (-OCH₃) group at C-6 introduces steric bulk and acts as an electron-donating group via resonance.

Together, these modifications create a "push-pull" electronic distribution across the aromatic ring. This altered electronic topology not only stabilizes the molecule against rapid enzymatic degradation but also optimizes its binding affinity to specific microbial target proteins, shifting the compound's primary bioactivity from general phytotoxicity to targeted antimicrobial efficacy[2][3].

SAR Core Mellein Core (3,4-dihydroisocoumarin) C5 C-5 Substitution (+ Chlorine) Core->C5 C6 C-6 Substitution (+ Methoxy) Core->C6 Mech1 Increased Lipophilicity (Membrane Permeation) C5->Mech1 Mech2 Altered Electronic Profile (Target Binding) C6->Mech2 Final 5-Chloro-6-methoxymellein (Enhanced Antimicrobial Activity) Mech1->Final Mech2->Final

SAR Logic: Impact of C-5 and C-6 substitutions on mellein's bioactivity profile.

Empirical Performance Data

The structural modifications in 5-chloro-6-methoxymellein translate to distinct quantitative differences in biological assays. While mellein is a potent inducer of leaf necrosis in host plants (phytotoxicity), 5-chloro-6-methoxymellein demonstrates a higher specificity toward human and plant pathogenic microbes[1][3].

Table 1: Comparative Physicochemical & Biological Profile
Parameter / Target(R)-(-)-Mellein5-Chloro-6-methoxymellein
Aromatic Substitutions None (H at C-5, C-6, C-7)-Cl at C-5, -OCH₃ at C-6
Antifungal Activity (B. cinerea) Moderate (EC₅₀ < 50 µg/mL)[2]Strong inhibition (Enhanced MIC)[3]
Antibacterial Activity (E. coli) Weak / InactivePotent inhibition[3]
Phytotoxicity (Leaf Assay) High (Induces full necrosis)[1]Reduced / Target-specific
Primary Ecological Role Plant pathogenesis / Defense[1]Antimicrobial competition[3]

Validated Experimental Workflows

To objectively compare the efficacy of these compounds, researchers must employ self-validating assay systems. Below are the standardized protocols designed to isolate the variables of lipophilicity and target binding.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol evaluates the intrinsic antifungal/antibacterial potency of the compounds.

  • Causality Check: Because mellein derivatives are highly lipophilic, Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent. Aqueous buffers alone will cause compound precipitation, leading to false-negative MIC values[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve mellein and 5-chloro-6-methoxymellein in 100% DMSO to a concentration of 10 mg/mL. Validation: Ensure complete dissolution via vortexing; the solution must be optically clear.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions using RPMI-1640 medium (buffered with MOPS for fungi) or Mueller-Hinton broth (for bacteria). Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced microbial toxicity.

  • Inoculum Standardization: Adjust the microbial suspension (e.g., Botrytis cinerea spores or E. coli cells) to a final concentration of

    
     CFU/mL using a spectrophotometer (OD₆₀₀). Causality: Standardized inoculum density prevents artifactual shifts in MIC due to target overpopulation.
    
  • Plate Inoculation & Controls: Add 100 µL of the inoculum to each well.

    • Self-Validating Controls: Include a Growth Control (medium + inoculum + 1% DMSO) to verify organism viability, and a Sterility Control (medium only) to rule out contamination. Include a known standard (e.g., Amphotericin B) as a positive control.

  • Incubation & Readout: Incubate at 25°C (fungi) or 37°C (bacteria) for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration yielding no visible growth.

Workflow Prep 1. Compound Prep (DMSO Stock) Dilute 2. Serial Dilution (96-well plate) Prep->Dilute Inoculum 3. Fungal Inoculum (OD600 Standardized) Dilute->Inoculum Incubate 4. Incubation (24-48h) Inoculum->Incubate Read 5. MIC Readout (Visual/Spectroscopy) Incubate->Read

Standardized Broth Microdilution Workflow for MIC Determination.

Protocol B: Leaf Puncture Assay for Phytotoxicity

To assess the ecological role of melleins as phytotoxins, this assay measures localized tissue necrosis.

  • Causality Check: Puncturing the leaf bypasses the waxy cuticle barrier, ensuring that any lack of necrosis is due to the compound's intrinsic lack of phytotoxicity rather than a failure to penetrate the leaf surface.

Step-by-Step Methodology:

  • Preparation of Cuttings: Excise healthy, uniform leaves from the target host plant (e.g., tomato or grapevine). Place them in a humidified chamber to maintain turgor pressure.

  • Puncture: Using a sterile, fine-gauge needle, create a 1 mm puncture on the adaxial surface of the leaf, avoiding major veins.

  • Application: Apply a 10 µL droplet of the test compound (dissolved in 4% methanol/water) directly onto the puncture wound. Validation: Apply 4% methanol/water to a separate puncture as a negative vehicle control.

  • Incubation & Measurement: Seal the chamber and incubate under a 12h light/dark cycle at 22°C for 48-72 hours. Measure the diameter of the necrotic lesion (in mm) using digital calipers.

Conclusion

The SAR comparison between mellein and 5-chloro-6-methoxymellein perfectly illustrates how targeted halogenation and methoxylation can repurpose a natural polyketide. While the parent mellein acts as a broad-acting phytotoxin, the structural modifications in 5-chloro-6-methoxymellein tune its electronic and lipophilic properties, transforming it into a highly specific antimicrobial agent. Understanding these mechanisms is paramount for researchers looking to synthesize novel, high-efficacy agrochemicals or antifungal therapeutics.

References

  • Melleins—Intriguing Natural Compounds Biomolecules (MDPI)[Link]

Sources

Comparative

Validated Reference Standards for 5-Chloro-6-methoxymellein Purity: A Comparative Guide and Analytical Workflow

Introduction As a Senior Application Scientist specializing in natural product metabolomics, I frequently encounter the downstream consequences of using poorly characterized reference materials. 5-Chloro-6-methoxymellein...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in natural product metabolomics, I frequently encounter the downstream consequences of using poorly characterized reference materials. 5-Chloro-6-methoxymellein (5-C-6-MM; CAS: 19314-93-3) is a chlorinated dihydroisocoumarin secondary metabolite isolated from fungi such as [1]. Known for its potent antifungal, antibacterial, and herbicidal properties, it is a critical target in agrochemical and pharmaceutical screening[1].

However, evaluating its true bioactivity requires rigorously validated reference standards. Impurities—whether structurally related mellein analogs or residual isolation solvents—can drastically skew dose-response curves, alter apparent toxicity, and generate false-positive hit rates. This guide objectively compares the sourcing options for 5-C-6-MM reference standards and details a self-validating analytical protocol to guarantee absolute purity.

Comparative Analysis of Reference Standard Sources

When sourcing 5-C-6-MM, researchers typically choose between commercial analytical standards, certified reference materials (CRMs), or in-house isolates. Table 1 summarizes the performance, traceability, and reliability metrics of these alternatives.

Table 1: Comparative Analysis of 5-Chloro-6-methoxymellein Reference Standard Sources

Standard GradeSourcing ExamplePurity Assessment MethodTraceabilityBest Use Case
Commercial Analytical Standard [2]HPLC-UV, NMR, LC-MSLot-specific CoAHigh-throughput screening, routine in vitro bioassays
Certified Reference Material (CRM) Specialized Metrology InstitutesqNMR + Mass BalanceSI-traceableRegulatory submissions, pharmacopeia calibration
In-House Isolated Standard Fungal fermentation extract[1]Custom orthogonal pipelineInternal onlyEarly-stage discovery, novel derivative testing
The Causality Behind Purity Assessment: Why Orthogonal Validation?

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a fundamental pitfall in natural product chemistry. HPLC-UV only measures relative chromatographic purity based on chromophore extinction coefficients. If an impurity lacks a chromophore at the monitored wavelength (e.g., aliphatic extraction solvents, inorganic salts, or moisture), it remains invisible, leading to a dangerous overestimation of purity.

To establish a self-validating system, we must couple relative chromatographic purity with absolute quantification using[3]. qNMR relies on the fundamental physics of NMR: the integrated area of a proton resonance is directly proportional to the molar concentration of that proton, independent of the molecule's chemical structure[4]. By incorporating an internal standard of known absolute purity (e.g., Maleic acid), the system internally calibrates. If the absolute purity determined by qNMR aligns with the mass balance calculation (Chromatographic Purity minus Volatiles/Inorganics), the system self-validates, proving that no hidden impurities exist.

Self-Validating Experimental Protocol: Orthogonal Purity Verification

The following step-by-step methodology ensures the absolute purity of a candidate 5-C-6-MM standard.

Step 1: Chromatographic Profiling (LC-DAD-MS/MS)

Causality: LC-DAD provides the relative purity of UV-active components, while MS/MS confirms the identity of the primary peak (m/z 243.0 [M+H]+ for C11H11ClO4) and identifies co-eluting structural analogs (e.g., unchlorinated 6-methoxymellein) that might share NMR resonances.

  • Prepare a 1.0 mg/mL solution of 5-C-6-MM in LC-MS grade Acetonitrile.

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 10 minutes.

  • Integrate the DAD chromatogram at 254 nm and 280 nm to calculate the relative area percent of the 5-C-6-MM peak.

Step 2: Absolute Quantification via 1H-qNMR

Causality: We select deuterated DMSO (DMSO-d6) over CDCl3 because 5-C-6-MM contains a phenolic hydroxyl group at C-8. Non-polar solvents can cause exchange broadening of this proton, compromising integral accuracy. A relaxation delay (D1) of 60 seconds is used to ensure [4] of all nuclei, a strict requirement for quantitative linearity.

  • Accurately weigh ~5.0 mg of the 5-C-6-MM standard and ~2.0 mg of a certified internal calibrant (e.g., Maleic acid CRM, purity >99.9%) using a microbalance (d = 0.001 mg).

  • Co-dissolve both in 600 µL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquire a 1H-NMR spectrum at 600 MHz using a 90° pulse angle, 64 scans, and a D1 relaxation delay of ≥ 7*T1 (typically 60s)[4].

  • Integrate the isolated aromatic proton of 5-C-6-MM (e.g., the singlet at ~6.5 ppm) against the olefinic protons of Maleic acid (singlet at 6.26 ppm).

  • Calculate absolute purity using the standard qNMR equation factoring in molecular weights, sample masses, and the number of protons[3].

Step 3: Mass Balance Calculation

Causality: To close the validation loop, independent tests for water (Karl Fischer titration) and residual solvents (TGA or GC-FID) are performed. The standard is validated if: qNMR Purity ≈ LC-DAD Purity × (1 - Mass Fraction of Volatiles/Inorganics).

Table 2: Orthogonal Purity Validation Data (Representative Example for 5-C-6-MM)

Analytical TechniqueParameter MeasuredRepresentative ResultContribution to Mass Balance
LC-DAD (254 nm) Relative Chromatographic Purity99.5%Defines the upper limit of organic purity.
Karl Fischer Titration Water Content0.8%Identifies invisible moisture mass.
1H-qNMR (Internal Calibrant) Absolute Mass Fraction98.6%Provides the definitive, absolute purity value.
Workflow Visualization

The diagram below illustrates the self-validating logic of this orthogonal testing approach.

G Start 5-Chloro-6-methoxymellein Candidate Standard LCMS LC-DAD-MS/MS (Relative Purity & ID) Start->LCMS Aliquot 1 qNMR 1H-qNMR with Internal Calibrant (Absolute Purity) Start->qNMR Aliquot 2 Impurity Impurity Profiling (Water, Solvents, Salts) Start->Impurity Aliquot 3 (KF/TGA) MassBalance Mass Balance Calculation (% Purity = qNMR - Impurities) LCMS->MassBalance Chromatographic purity qNMR->MassBalance Absolute mass fraction Impurity->MassBalance Volatile/Inorganic content Validated Validated Reference Standard (>98% Purity) MassBalance->Validated Orthogonal Agreement

Orthogonal self-validating workflow for 5-Chloro-6-methoxymellein reference standard certification.

References
  • Title: Melleins—Intriguing Natural Compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Source: Frontiers in Chemistry URL: [Link]

Sources

Validation

Chemotaxonomic significance of 5-Chloro-6-methoxymellein in Aspergillus

Comparison Guide: Analytical Strategies for the Chemotaxonomic Profiling of Aspergillus Using 5-Chloro-6-methoxymellein Executive Summary In fungal taxonomy, the Aspergillus genus presents significant analytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Analytical Strategies for the Chemotaxonomic Profiling of Aspergillus Using 5-Chloro-6-methoxymellein

Executive Summary

In fungal taxonomy, the Aspergillus genus presents significant analytical challenges due to the prevalence of cryptic species—organisms that are morphologically identical but genetically and chemically distinct. While Internal Transcribed Spacer (ITS) sequencing remains the baseline standard for broad identification, it frequently lacks the resolution required to differentiate these cryptic clades. Chemotaxonomy, which classifies organisms based on their secondary metabolite profiles, provides the necessary phenotypic resolution.

This guide objectively compares analytical methodologies for detecting 5-Chloro-6-methoxymellein (5-C-6-MM) , a highly specific halogenated dihydroisocoumarin, evaluating Targeted LC-MS/MS against Untargeted HRMS and traditional genomic sequencing.

The Mechanistic Basis of 5-C-6-MM as a Chemotaxonomic Marker

Aspergillus species are prolific producers of secondary metabolites, many of which serve as critical ecological indicators and mycotoxins [1]. The Aspergillus Secondary Metabolite Database (A2MDB) catalogs over 800 unique metabolites, underscoring the extreme chemical diversity within this genus [2]. Among these, melleins—a class of 3,4-dihydroisocoumarins—are robust taxonomic markers [3].

The biosynthesis of 5-C-6-MM is not a generic stress response; it is a genetically hardwired pathway requiring a polyketide synthase (PKS) backbone, followed by highly specific halogenase (e.g., TerB) and methyltransferase modifications [4]. The absolute configuration and physical properties of (3R)-5-chloro-6-methoxymellein have been rigorously validated using density functional theory (DFT) and NMR spectroscopy [5]. Because the specific halogenase gene required for its synthesis is restricted to distinct clades, the presence of 5-C-6-MM provides a definitive, binary taxonomic data point.

G A Malonyl-CoA (Precursor) B Polyketide Synthase (PKS Backbone Synthesis) A->B C 6-Hydroxymellein (Intermediate) B->C D Halogenase (e.g., TerB) Chlorination C->D E 5-Chloro-6-methoxymellein (Chemotaxonomic Marker) D->E

Biosynthetic pathway of 5-Chloro-6-methoxymellein via PKS and halogenation.

Product & Methodology Comparison

To utilize 5-C-6-MM effectively, laboratories must choose the correct analytical approach. Below is an objective comparison of the Targeted LC-MS/MS Assay (using analytical standards) against alternative profiling methods.

Performance MetricTargeted LC-MS/MS (5-C-6-MM Assay)Untargeted LC-HRMS (Q-TOF)Genomic ITS Sequencing
Primary Utility Absolute quantification of specific markersBroad metabolite discoveryGenus/Species baseline ID
Sensitivity (LOD) High (10–50 pg/mL)Moderate (1–5 ng/mL)N/A
Cryptic Species Resolution Excellent (Phenotype-level differentiation)Good (Prone to isobaric noise)Poor (Often identical sequences)
Throughput High (<10 min/sample)Low (Extensive data processing)Moderate (Requires PCR/Seq)
Cost per Sample Low (Routine analysis)High (Instrument & compute time)Moderate

Self-Validating Experimental Protocol: Targeted LC-MS/MS

As a standard of scientific integrity, the following protocol is designed as a self-validating system . By incorporating a stable-isotope dilution assay (SIDA), the method inherently controls for variable extraction efficiencies and matrix-induced ion suppression.

Step-by-Step Methodology & Causality

1. Standardized Cultivation

  • Action: Cultivate Aspergillus isolates on Czapek Yeast Extract Agar (CYA) at 25°C for exactly 7 days in the dark.

  • Causality: Secondary metabolism is highly sensitive to environmental cues. CYA provides a specific carbon-to-nitrogen ratio that derepresses PKS gene clusters. Standardizing light and time prevents temporal variations in metabolite accumulation, ensuring reproducible expression.

2. Acidified Solvent Extraction

  • Action: Excise three 8-mm agar plugs and extract using 5 mL of Ethyl Acetate supplemented with 1% Formic Acid (v/v).

  • Causality: 5-C-6-MM contains a phenolic hydroxyl group. Formic acid lowers the pH below the compound's pKa, ensuring it remains fully protonated (neutral). This maximizes its partition coefficient into the non-polar ethyl acetate phase while leaving highly polar primary metabolites trapped in the aqueous agar matrix.

3. SPE Cleanup & Isotope Spiking (Self-Validation Step)

  • Action: Pass the extract through a C18 Solid Phase Extraction (SPE) cartridge and spike with 10 ng/mL of 13C6-labeled 5-Chloro-6-methoxymellein internal standard.

  • Causality: The SPE step removes complex lipids that foul the LC column. The 13C-spike creates a self-validating internal control; because the heavy isotope co-elutes exactly with the target analyte, it mathematically cancels out any signal suppression caused by residual fungal matrix components. If internal standard recovery falls outside 80-120%, the assay automatically invalidates the run.

4. LC-MS/MS MRM Acquisition

  • Action: Analyze via a Triple Quadrupole Mass Spectrometer using Negative Electrospray Ionization (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transition (e.g., [M-H]- m/z 241 → 197).

  • Causality: ESI- is highly efficient for ionizing phenolic compounds. The specific precursor-to-product ion transition (representing the loss of CO2 from the lactone ring) provides absolute structural specificity, filtering out unchlorinated mellein isomers and ensuring definitive chemotaxonomic assignment.

G A 1. Fungal Cultivation (Standardized CYA Media) B 2. Solvent Extraction (Ethyl Acetate / Formic Acid) A->B C 3. Sample Cleanup & Spike (13C-Internal Standard) B->C D 4. Targeted LC-MS/MS (ESI- MRM Mode) C->D E 5. Chemotaxonomic Profiling (Species Differentiation) D->E

LC-MS/MS workflow for 5-Chloro-6-methoxymellein extraction and profiling.

References

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-6-methoxymellein: Proper Disposal &amp; Handling Guide

Executive Summary & Core Directive Do not dispose of 5-Chloro-6-methoxymellein down the drain or in general trash. This compound is a halogenated aromatic secondary metabolite (dihydroisocoumarin derivative).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 5-Chloro-6-methoxymellein down the drain or in general trash.

This compound is a halogenated aromatic secondary metabolite (dihydroisocoumarin derivative). Its chlorine substituent requires it to be segregated strictly into Halogenated Organic Waste streams. Failure to segregate this compound from non-halogenated solvents (e.g., acetone, methanol) can result in regulatory non-compliance (RCRA) and the creation of dioxins during improper incineration.

Immediate Action Checklist:

  • Segregation: Isolate from non-halogenated waste.

  • Labeling: Mark clearly as "Halogenated Organic Waste" with full chemical name.

  • Disposal Method: High-temperature incineration (via licensed contractor).

Chemical Hazard Profile & Rationalization

To handle this chemical safely, one must understand the why behind the protocols. 5-Chloro-6-methoxymellein is not just a generic organic solid; its structural properties dictate its waste lifecycle.

Structural Implications for Disposal
  • Halogenation (C-Cl Bond): The presence of chlorine on the aromatic ring renders this compound resistant to standard biodegradation. If incinerated at standard temperatures (<850°C), chlorinated aromatics can act as precursors to polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, it requires high-temperature incineration with specific flue gas scrubbing.

  • Bioactivity: As a fungal metabolite (often isolated from Diaporthe sp.), it likely possesses cytotoxic or antimicrobial properties. It must be treated as Potentially Toxic (Category 4 or higher) even if a specific LD50 is not established for your isomer.

Quantitative Hazard Data
PropertyValue/StatusOperational Implication
Chemical Class Halogenated DihydroisocoumarinSegregate as Halogenated Waste .[1]
Physical State Solid (Powder/Crystal)Risk of dust inhalation; requires N95/P100 or fume hood.
Solubility DMSO, Methanol, Ethyl AcetateUse these solvents for spill cleanup/decontamination.
RCRA Status Not explicitly P/U listed, but Toxic/Halogenated Defaults to hazardous waste requiring manifestation.
Flash Point N/A (Solid)Combustible but not highly flammable.

Pre-Disposal Segregation Protocol

The Golden Rule: Never mix 5-Chloro-6-methoxymellein with non-halogenated solvents.

In a research laboratory, the most common error is adding a small amount of halogenated solid to a large carboy of non-halogenated solvent (e.g., waste acetone).

  • Consequence: The entire carboy is now classified as halogenated waste.

  • Cost Impact: Disposal costs for halogenated waste are typically 30–50% higher than non-halogenated waste.

  • Safety Impact: Incompatible incineration protocols.

Decision Logic for Segregation

The following diagram outlines the decision process for segregating this specific compound.

SegregationLogic Start Waste Generation: 5-Chloro-6-methoxymellein StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, rinsate) StateCheck->LiquidPath Solution SolidBin BIN A: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidPath->SolidBin LiquidCheck Solvent Composition? LiquidPath->LiquidCheck HaloBin BIN B: Halogenated Liquid Waste (Contains DCM, Chloroform, etc.) LiquidCheck->HaloBin Solvent is Halogenated LiquidCheck->HaloBin Solvent is Non-Halogenated (Must upgrade stream) NonHaloBin STOP! Do NOT use Non-Halo Bin (Segregate separately)

Figure 1: Segregation logic ensuring 5-Chloro-6-methoxymellein always enters a Halogenated waste stream, regardless of the solvent it is dissolved in.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Unwanted)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the solid carefully inside a chemical fume hood to avoid dust generation.

  • Labeling:

    • Primary Constituent: "5-Chloro-6-methoxymellein"

    • Hazard Checkbox: [x] Toxic [x] Halogenated

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

If the compound is dissolved in a solvent (e.g., Methanol or DMSO):

  • Assessment: Even if the solvent is methanol (non-halogenated), the presence of the solute (5-Chloro-6-methoxymellein) mandates the Halogenated stream.

  • Collection: Pour into the carboy marked "Halogenated Organic Solvents."

  • Log Entry: You must record the approximate concentration or mass of the compound on the waste tag. This is vital for the disposal facility to calculate chlorine content.

Spill Management & Emergency Response

Minor Spill (< 5 grams): Can be managed by lab personnel. Major Spill (> 5 grams or outside fume hood): Evacuate and contact EHS.

Decontamination Protocol
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible outside the hood, use an N95 respirator.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or methanol) to suppress dust.

    • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Cleanup:

    • Wipe the area 3x with a solvent capable of dissolving the compound (Acetone or Ethyl Acetate are effective).

    • Place all wipes, gloves, and debris into the Solid Hazardous Waste bin.

  • Verification: UV light (254 nm) can sometimes detect residual fluorescence of mellein derivatives, though this is not guaranteed for the chloro-derivative.

SpillResponse Alert Spill Detected Assess Assess Volume/Location Alert->Assess Isolate Isolate Area (Fume Hood?) Assess->Isolate Dry Dry Spill: Cover with damp towel Isolate->Dry Powder Wet Wet Spill: Absorb with Vermiculite Isolate->Wet Liquid Clean Solvent Wipe Down (Acetone/EtOAc) Dry->Clean Wet->Clean Dispose Dispose as Halogenated Solid Waste Clean->Dispose

Figure 2: Emergency response workflow for minor laboratory spills.

Regulatory Framework (US & EU Context)

United States (EPA RCRA)
  • Waste Code: While 5-Chloro-6-methoxymellein is not a specific "P" or "U" listed waste, it falls under the "Characteristic" or general classification rules.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride, it becomes F002 .

  • Toxic Characteristic: If the waste stream is tested (TCLP) and fails, it may carry a D-code .

  • Best Practice: Label as "Hazardous Waste - Halogenated Organic Solid/Liquid" to ensure it is routed to a rotary kiln incinerator with secondary combustion chambers.

European Union (EWC)
  • EWC Code: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Mellein Derivatives. (General structural reference for isocoumarins). [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-6-methoxymellein

Topic: Personal protective equipment for handling 5-Chloro-6-methoxymellein Content Type: Essential Safety & Operational Guide Audience: Researchers, Senior Scientists, and Lab Managers[1] Executive Safety Assessment Com...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Chloro-6-methoxymellein Content Type: Essential Safety & Operational Guide Audience: Researchers, Senior Scientists, and Lab Managers[1]

Executive Safety Assessment

Compound Class: Halogenated Dihydroisocoumarin (Fungal Secondary Metabolite) Default Hazard Classification: PBUnt (Potent Bioactive of Unknown Toxicity) [1]

As a specialized fungal secondary metabolite, 5-Chloro-6-methoxymellein lacks the extensive toxicological data (LD50, mutagenicity profiles) associated with common industrial chemicals.[1] Consequently, it must be handled under Universal Precaution protocols. The primary risks are not just the compound itself, but its potentiation when dissolved in organic vectors (DMSO, Methanol), which drastically increases skin permeability.

Immediate Directive: Treat as a potential cytotoxin and sensitizer.[1] Do not handle on open benchtops.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of research-scale quantities (mg to g).

Protection ZoneRequired EquipmentTechnical Rationale & Specifications
Respiratory Certified Fume Hood (Primary)Standard: Face velocity 80–100 fpm.[1] Why: Aerosolization of the dry powder during weighing is the highest inhalation risk.[1]
Respiratory N95/P100 Respirator (Secondary)Usage: Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.[1] Spec: NIOSH-approved P100 for particulate protection.[1]
Dermal (Hands) Double Nitrile Gloves Layer 1 (Inner): 4 mil Nitrile (inspection layer).[1] Layer 2 (Outer): 5-8 mil Nitrile (barrier layer).[1] Why: 5-Chloro-6-methoxymellein is lipophilic.[1] When dissolved in DMSO, it can permeate single thin nitrile layers in <5 minutes.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 impact + splash rating.[1] Why: Safety glasses with side shields are insufficient for liquid handling; prevents splashes from wicking around the eye.[1]
Body Tyvek® Lab Coat/Sleeves Usage: Preferred over cotton for powder handling.[1] Why: Cotton fibers trap particulates; Tyvek provides a non-porous barrier against dust settling on street clothes.[1]

Technical Rationale: The "Vector Effect"

Expertise Insight: Many researchers underestimate the risk of lipophilic metabolites.[1] 5-Chloro-6-methoxymellein is structurally related to ochratoxins and mellein derivatives, which often exhibit biological activity against eukaryotic cells.[1]

The critical danger phase is Solubilization .[1]

  • Dry State: The compound is a static hazard (dust).[1]

  • Solvated State (DMSO/MeOH): The solvent acts as a vehicle.[1] DMSO alters the stratum corneum of the skin, creating a "superhighway" for the dissolved toxin to enter the bloodstream directly.

    • Protocol: If a drop of 5-Chloro-6-methoxymellein in DMSO touches your glove, change the outer glove immediately .[1] Do not wait for evaporation.[1]

Operational Protocols

A. Safe Weighing & Solubilization Workflow

This self-validating workflow ensures containment is never broken during the transition from solid to liquid.[1]

WeighingProtocol Start START: Preparation CheckHood Verify Hood Airflow (>80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Balance Place Microbalance INSIDE Hood PPE->Balance Static Use Anti-Static Gun on Vials Balance->Static Prevent flying powder Weigh Weigh Solid (Close sash to lowest point) Static->Weigh Solvent Add Solvent (DMSO) via Syringe/Pipette Weigh->Solvent Do not remove solid from hood Seal Seal Vial & Parafilm Solvent->Seal Wipe Wipe Exterior with 10% Bleach -> Ethanol Seal->Wipe Decontaminate surface End READY FOR ASSAY Wipe->End

Figure 1: Containment workflow for transitioning 5-Chloro-6-methoxymellein from solid to stock solution.

B. Spill Response (Dry Powder)
  • Evacuate: Alert nearby personnel.

  • Isolate: Do not attempt to blow the powder or use a brush (creates aerosols).[1]

  • Cover: Gently lay a paper towel soaked in 10% bleach over the powder.[1] This prevents dust dispersion and initiates oxidation.[1]

  • Clean: Wipe up from the outside in.[1] Dispose of materials as hazardous chemical waste.[1]

Waste Disposal & Deactivation

Do not dispose of this compound down the drain.[1] As a halogenated organic, it requires specific segregation.

Waste StreamContentsDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bag in clear hazardous waste bags. Label "Toxic Solid - Halogenated."[1]
Liquid Waste Mother liquors, DMSO stocks, assay leftovers.Collect in "Halogenated Organic Solvent" carboy.[1] Do not mix with oxidizers (Nitric/Perchloric acid).
Glassware Vials, pipettes.[1]Triple rinse with Acetone

Ethanol.[1] Dispose of rinsate in liquid waste.[1] Glass goes to sharps/glass bin.[1]
Deactivation Logic

While specific degradation studies for 5-Chloro-6-methoxymellein are rare, the isocoumarin ring is generally susceptible to alkaline hydrolysis.[1]

  • Deactivation Solution: 1N NaOH (Sodium Hydroxide).[1]

  • Mechanism:[1][2] Hydrolysis of the lactone ring opens the structure, rendering it more polar and typically less biologically active, though it should still be treated as hazardous waste.

WasteLogic Source Experimental Waste Decision State? Source->Decision Solid Solid/Disposable Decision->Solid Gloves/Tips Liquid Liquid/Stock Decision->Liquid DMSO/Media Bag Double Bag (Label: Toxic) Solid->Bag Carboy Halogenated Waste Container Liquid->Carboy Incineration High Temp Incineration Bag->Incineration Carboy->Incineration

Figure 2: Segregation logic for halogenated metabolite waste streams.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. U.S. Department of Labor.[1] [Link]][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Kusari, S., et al. (2012). Chemical Ecology of Endophytic Fungi: Origins of Secondary Metabolites. Chemistry & Biology. (Provides context on the bioactivity and potential toxicity of fungal metabolites). [Link]][1]

Sources

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